Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate
Description
Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate is a piperidine-based compound featuring a 4-fluorobenzyloxy substituent and a methyl benzoate ester moiety, stabilized as an oxalate salt. The oxalate counterion likely enhances solubility and crystallinity, which are critical for pharmacokinetic optimization .
Properties
IUPAC Name |
methyl 4-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3.C2H2O4/c1-26-22(25)20-6-2-17(3-7-20)14-24-12-10-19(11-13-24)16-27-15-18-4-8-21(23)9-5-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMWTTCBDJZKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate Oxalate is currently unknown
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of a piperidine ring and a fluorobenzyl group suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of information on its targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either compete with the compound for its targets or alter its bioavailability.
Biological Activity
Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methyl ester functional group, a piperidine ring, and a fluorobenzyl ether, suggest various biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈FNO₄
- Molecular Weight : 293.3 g/mol
- Key Functional Groups :
- Methyl ester
- Piperidine ring
- Fluorobenzyl ether
These features may enhance its lipophilicity and membrane permeability, making it a candidate for further pharmacological studies.
Potential Pharmacological Effects
In silico studies predict that this compound could interact with various biological targets, particularly in the context of neuropharmacology. The following potential pharmacological effects have been identified:
- Antidepressant Activity : The compound may serve as an intermediate in the synthesis of antidepressant molecules, addressing the global health concern of depression affecting approximately 280 million people worldwide.
- Tyrosinase Inhibition : Similar compounds containing the fluorobenzylpiperazine fragment have shown competitive inhibition of tyrosinase, which is relevant for skin pigmentation disorders .
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary data suggest that it may exhibit favorable binding properties to various receptors and enzymes.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Using piperidine derivatives and appropriate reagents.
- Introduction of the Fluorobenzyl Group : Employing electrophilic aromatic substitution reactions.
- Esterification : Reacting benzoic acid derivatives with alcohols under acidic conditions.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Comparative Analysis with Related Compounds
The compound shares structural similarities with other biologically active molecules. The following table summarizes some notable comparisons:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 3-(piperidin-1-yl)-benzoate | Piperidine ring, benzoate | Antidepressant | Different substitution pattern on benzene |
| 4-Fluorobenzylpiperazine | Piperazine instead of piperidine | Anxiolytic | Contains a piperazine ring |
| 2-Methylpyridine derivatives | Pyridine ring | Antimicrobial | Different heterocyclic structure |
This comparison highlights the diversity within this class of molecules while emphasizing the unique combination of functional groups present in this compound, which may confer distinct pharmacological properties.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds containing the fluorobenzyl moiety. For instance, research demonstrated that certain derivatives exhibited significant tyrosinase inhibition with IC₅₀ values in low micromolar concentrations, indicating their potential as therapeutic agents for hyperpigmentation disorders .
Moreover, docking studies have provided insights into the binding modes of these compounds within target enzymes, suggesting mechanisms by which they exert their biological effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Piperidine vs. Piperazine : The target compound and ’s analog use a piperidine core, whereas and employ piperazine, which introduces an additional nitrogen atom, altering electronic and hydrogen-bonding properties .
- Fluorinated Aromatic Systems : The 4-fluorobenzyl group in the target compound is replaced with 2-fluorobenzoyl () or trifluoroethoxy-benzisoxazole (), affecting lipophilicity and target engagement .
- Functional Groups : Ester (target) vs. amide () or carboxylic acid () groups influence metabolic stability and solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The oxalate salt in the target compound and ’s analog improves aqueous solubility compared to neutral or trifluoroacetate forms () .
- Fluorinated groups (e.g., 4-fluorobenzyl, trifluoroethoxy) increase metabolic stability but may raise toxicity concerns .
Structure-Activity Relationship (SAR) Insights
- Fluorine Positioning : The 4-fluorobenzyl group (target) vs. 2-fluorobenzoyl () impacts steric and electronic interactions with targets.
- Linker Flexibility : The methylene linker in the target compound allows conformational flexibility, whereas rigid acetamido () or benzisoxazole () linkers restrict motion, affecting binding .
- Salt Forms : Oxalate (target, ) vs. trifluoroacetate () alters crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
